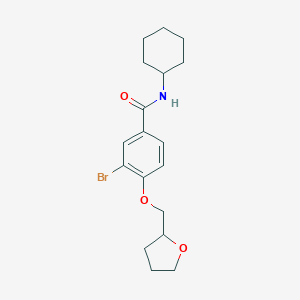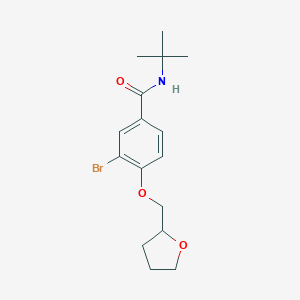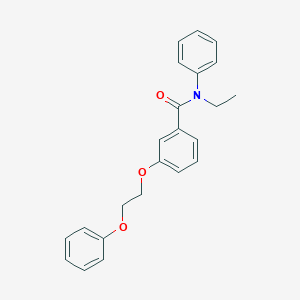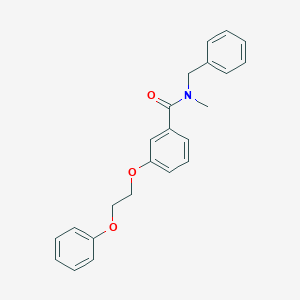![molecular formula C18H19NO3 B269402 N-[3-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269402.png)
N-[3-(allyloxy)phenyl]-2-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(allyloxy)phenyl]-2-ethoxybenzamide, also known as AEBSF, is a protease inhibitor that has been widely used in biochemical and physiological research. AEBSF is a synthetic compound that was first introduced in the 1980s and has since become a valuable tool for studying proteases and their role in various biological processes.
Mecanismo De Acción
N-[3-(allyloxy)phenyl]-2-ethoxybenzamide works by irreversibly inhibiting serine proteases, which are enzymes that play a key role in many biological processes. The compound forms a covalent bond with the active site of the protease, preventing it from functioning properly.
Biochemical and physiological effects:
The inhibition of serine proteases by N-[3-(allyloxy)phenyl]-2-ethoxybenzamide has a number of biochemical and physiological effects. For example, it can prevent blood clotting by inhibiting the activity of thrombin, a serine protease that plays a key role in the coagulation cascade. It can also reduce inflammation by inhibiting the activity of proteases that promote inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[3-(allyloxy)phenyl]-2-ethoxybenzamide in lab experiments is its specificity for serine proteases, which allows researchers to selectively inhibit these enzymes without affecting other proteases. However, one limitation is that N-[3-(allyloxy)phenyl]-2-ethoxybenzamide can be cytotoxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving N-[3-(allyloxy)phenyl]-2-ethoxybenzamide. One area of interest is the development of new protease inhibitors that are more potent and selective than N-[3-(allyloxy)phenyl]-2-ethoxybenzamide. Another area of interest is the use of N-[3-(allyloxy)phenyl]-2-ethoxybenzamide in combination with other compounds to develop new therapies for diseases such as cancer and viral infections. Additionally, there is a need for further research into the potential side effects and toxicity of N-[3-(allyloxy)phenyl]-2-ethoxybenzamide, particularly at high concentrations.
Métodos De Síntesis
The synthesis of N-[3-(allyloxy)phenyl]-2-ethoxybenzamide involves the reaction of 2-ethoxybenzoic acid with 3-(allyloxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with benzoyl chloride to yield N-[3-(allyloxy)phenyl]-2-ethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[3-(allyloxy)phenyl]-2-ethoxybenzamide has been used in a wide variety of scientific research applications, including the study of proteases involved in blood clotting, inflammation, and cancer. It has also been used to investigate the role of proteases in viral infections and to develop new therapies for various diseases.
Propiedades
Nombre del producto |
N-[3-(allyloxy)phenyl]-2-ethoxybenzamide |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
2-ethoxy-N-(3-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-12-22-15-9-7-8-14(13-15)19-18(20)16-10-5-6-11-17(16)21-4-2/h3,5-11,13H,1,4,12H2,2H3,(H,19,20) |
Clave InChI |
AXUJGQJWVZHWCT-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC=C |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(pentyloxy)benzamide](/img/structure/B269320.png)
![N-[2-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B269321.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-phenoxyacetamide](/img/structure/B269323.png)
![N-[4-(2-ethoxyethoxy)phenyl]cyclohexanecarboxamide](/img/structure/B269325.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B269326.png)



![2-propoxy-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B269333.png)
![N-[4-(allyloxy)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B269334.png)


![N,N-dimethyl-2-{[4-(2-phenylethoxy)benzoyl]amino}benzamide](/img/structure/B269340.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N-{4-[(dimethylamino)sulfonyl]phenyl}propanamide](/img/structure/B269342.png)